Product packaging for d-Ala-Gln(Cat. No.:CAS No. 205252-36-4)

d-Ala-Gln

Cat. No.: B196035
CAS No.: 205252-36-4
M. Wt: 217.22 g/mol
InChI Key: HJCMDXDYPOUFDY-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Alanyl-L-glutamine is a synthetic dipeptide composed of D-alanine and L-glutamine, supplied as a high-purity chemical reagent for research and analytical applications. This compound is structurally characterized by a D-configured alanine residue, distinguishing it from the more common L-alanyl-L-glutamine dipeptide used in nutritional science . This reagent serves as a critical reference standard and tool for analytical method development and validation (AMV) . It is particularly valuable for Quality Control (QC) applications during the commercial production or analysis of glutamic acid and related compounds, supporting compliance in regulatory submissions such as Abbreviated New Drug Applications (ANDAs) . The detailed characterization data provided with the product ensures traceability and reliability for sensitive research protocols. Key Research Applications: Analytical reference standard for method development and validation . Quality control application for glutamic acid and related compound analysis . Research into the biochemical properties and stability of dipeptides with D-amino acid configurations. Chemical Identifiers: CAS Number: 205252-36-4 Molecular Formula: C8H15N3O4 Molecular Weight: 217.22 g/mol Important Notice: This product is intended for research and analytical purposes only. It is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N3O4 B196035 d-Ala-Gln CAS No. 205252-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCMDXDYPOUFDY-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427208
Record name D-ALANYL-L-GLUTAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205252-36-4
Record name D-ALANYL-L-GLUTAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Bioproduction Research of D Alanyl L Glutamine

Advanced Chemical Synthesis Routes

Chemical synthesis offers a direct approach to producing D-alanyl-L-glutamine, often involving multi-step processes that require careful control of reaction conditions to ensure the desired stereochemistry and minimize by-product formation.

Halopropionic Acid-Mediated Condensation and Ammonolysis Pathways

A prominent chemical synthesis route for D-alanyl-L-glutamine involves the use of a halopropionic acid derivative. google.comacs.org This method typically begins with the reaction of D-2-chloro- or D-2-bromopropionic acid with thionyl chloride to form the corresponding acyl chloride. google.comacs.org This activated intermediate then undergoes a Schotten-Baumann reaction with L-glutamine (B1671663) to form D-2-halopropionyl-L-glutamine. acs.org The final step is an ammonolysis reaction, which displaces the halogen atom with an amino group to yield D-alanyl-L-glutamine. google.comacs.org

While both chloro- and bromo- derivatives can be used, D-2-chloropropionyl-L-glutamine has been found to be more stable than its bromo counterpart. acs.org However, the subsequent ammonolysis of the chloro-intermediate requires a higher reaction temperature. acs.org An alternative approach involves reacting phthalic anhydride (B1165640) with L-alanine to prepare phthaloyl-L-alanine, which is then acylated and halogenated. This intermediate is condensed with an L-glutamic acid monoester, followed by ammonolysis and deprotection to yield L-alanyl-L-glutamine. google.com

By-product Formation and Purification Strategies

A significant challenge in the chemical synthesis of D-alanyl-L-glutamine is the formation of by-products. These can include different dipeptides, such as alanyl-glutamic acid, and longer oligopeptides. nih.gov The use of protecting groups, while often necessary, can sometimes lead to racemization, resulting in the formation of undesired stereoisomers. nih.gov

Effective purification is therefore critical to obtaining a high-purity final product. Common strategies include anion resin treatment and recrystallization to remove unwanted by-products. acs.org In some processes, ceramic membrane filtration is employed to remove enzymes after enzymatic synthesis steps, followed by continuous chromatography for separation and purification before the final crystallization. google.com The choice of purification method depends on the specific by-products generated during the synthesis. acs.org

Enzymatic and Fermentative Production Approaches

Biotechnological methods, including enzymatic synthesis and microbial fermentation, are gaining prominence as they offer high specificity, milder reaction conditions, and a potentially more sustainable and environmentally friendly alternative to traditional chemical synthesis. researchgate.netresearchgate.net

Biocatalytic Synthesis Utilizing Proteases and Amino Acid Acyltransferases

Enzymes such as proteases and amino acid acyltransferases are employed for the biocatalytic synthesis of D-alanyl-L-glutamine. Proteases can catalyze the formation of peptide bonds in a kinetically controlled or thermodynamically controlled manner. mdpi.com For instance, papain has been successfully used for the biosynthesis of N-(benzyloxycarbonyl)-alanyl-glutamine (Z-Ala-Gln), a precursor to alanyl-glutamine. mdpi.com Carboxypeptidase Y from Empedobacter brevis has also been shown to efficiently produce alanyl-glutamine from unprotected substrates. mdpi.com

α-Amino acid ester acyltransferase (AET) from Sphingobacterium siyangensis is another key enzyme used in this field. researchgate.netresearchgate.net Recombinant Escherichia coli strains overexpressing this enzyme can synthesize L-alanyl-L-glutamine from L-alanine methyl ester hydrochloride (AlaOMe) and L-glutamine. mdpi.comresearchgate.net This enzymatic approach has demonstrated high molar yields and productivity. mdpi.com

Metabolic Engineering of Microbial Systems for Biosynthesis (e.g., Escherichia coli Expressing L-Amino Acid α-Ligase)

Metabolic engineering of microorganisms, particularly Escherichia coli, has emerged as a powerful strategy for the fermentative production of D-alanyl-L-glutamine. nih.govnih.gov A key enzyme in this approach is L-amino acid α-ligase (Lal), which catalyzes the ATP-dependent synthesis of dipeptides from unprotected amino acids. nih.gov The Lal enzyme from Bacillus subtilis (BacD) has been overexpressed in E. coli for this purpose. researchgate.netnih.gov

To enhance production, several metabolic manipulations are necessary. These include the inactivation of peptidases (e.g., PepA, PepB, PepD, and PepN) and dipeptide transport systems (Dpp) to reduce the degradation of the synthesized dipeptide. researchgate.netnih.gov Furthermore, the intracellular supply of the precursor amino acids, alanine (B10760859) and glutamine, is increased. This can be achieved by deregulating glutamine biosynthesis and overexpressing heterologous L-alanine dehydrogenase. nih.govnih.gov In some strategies, a glutamine synthesis module is introduced to enable the use of the more readily available substrate, glutamic acid. researchgate.netnih.gov

Optimization of Microbial Fermentation and Reaction Conditions

Optimizing fermentation and reaction conditions is crucial for maximizing the yield and productivity of D-alanyl-L-glutamine in microbial systems. This involves fine-tuning various parameters, including pH, temperature, agitation speed, inoculum size, and the composition of the culture medium.

For enzymatic synthesis using whole-cell biocatalysts, reaction conditions such as temperature and pH are optimized to ensure maximum enzyme activity and stability. researchgate.net In fed-batch cultivation processes for fermentative production, controlling the feeding rate of substrates like glucose is essential to maintain optimal cell growth and product formation. nih.gov The expression of the synthesizing enzyme, such as L-amino acid α-ligase, may need to be controlled, for instance, by using a stationary-phase-specific promoter, as its expression can sometimes inhibit cell growth. nih.govnih.gov Statistical methods, such as response surface methodology, are often employed to systematically optimize these multiple parameters for enhanced production.

Stereochemical Considerations in Peptide Synthesis

The synthesis of a dipeptide with specific, mixed chirality, such as D-Alanyl-L-glutamine, requires rigorous control over stereochemistry. The primary challenge lies in preventing the formation of unwanted stereoisomers, which can arise through racemization.

Investigation of Racemization Mechanisms During Synthesis

Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a significant concern in peptide synthesis. During the chemical synthesis of alanyl-glutamine peptides, protecting reactions can trigger the racemization of the amino acid substrates. nih.gov This can lead to the formation of undesired by-products; for instance, when the target molecule is L-Alanyl-L-glutamine, racemization of the L-alanine starting material can result in the formation of D-Alanyl-L-glutamine. nih.gov

The mechanism of racemization often involves the deprotonation of the alpha-carbon of the amino acid residue, leading to a planar carbanion intermediate. creation.comscholaris.ca This intermediate can then be reprotonated from either side, leading to a mixture of D and L configurations. Energy input, such as from ultraviolet (UV) light, can also induce racemization. Studies on L-Alanyl-L-glutamine have shown that it can be excited by UV radiation with a wavelength below 240 nm, leading to a conformational transition and potential racemization. acs.org Chemical synthesis methods that involve activation steps, such as the formation of active esters, can be particularly susceptible to racemization if conditions are not carefully controlled. nih.govgoogle.com

Methodologies for Stereoisomer Control and Purity Assessment

Controlling the formation of stereoisomers is paramount for obtaining pure D-Alanyl-L-glutamine. One effective strategy is the use of enzymatic synthesis. For example, the enzyme L-amino acid α-ligase (Lal) from Bacillus subtilis catalyzes dipeptide synthesis from unprotected amino acids and has been shown to be specific, preventing the formation of dipeptides containing D-amino acids when L-amino acids are used as substrates. nih.gov This high specificity avoids the racemization issues often encountered in chemical synthesis. nih.gov Another novel approach to prevent stereochemical conversion involves physical confinement. Research has shown that intercalating L-Alanyl-L-glutamine into the interlayer of layered double hydroxides (LDHs) can stabilize its configuration and inhibit racemization, even under UV irradiation. acs.org

Assessing the stereoisomeric purity of the final product is a critical quality control step. A variety of analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) : This is a primary method for separating and quantifying stereoisomers. nih.gov Chiral stationary phases or pre-column derivatization with chiral reagents allows for the effective separation of dipeptides like D-Alanyl-L-glutamine from its L-Alanyl-L-glutamine, L-Alanyl-D-glutamine, and D-Alanyl-D-glutamine counterparts.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can be used to characterize the structure of the dipeptide and can help in identifying different isomers.

Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound and can be coupled with liquid chromatography (LC/MS/MS) for sensitive detection of isomers. nih.gov

Circular Dichroism (CD) : This spectroscopic technique is particularly useful for confirming the stereochemical configuration of chiral molecules in solution and has been used to verify that the configuration of L-Alanyl-L-glutamine was maintained after intercalation into LDHs. acs.org

Table 1: Methodologies for Stereochemical Purity Assessment

Methodology Principle Application to D-Alanyl-L-glutamine Reference
HPLC Differential partitioning of analytes between a mobile and stationary phase. Chiral columns allow separation of enantiomers and diastereomers. Separation and quantification of D-Alanyl-L-glutamine from other stereoisomers (L-Ala-L-Gln, L-Ala-D-Gln, D-Ala-D-Gln). nih.gov
NMR Spectroscopy Measures the magnetic properties of atomic nuclei. The chemical environment of each atom influences its resonance frequency, providing structural information. Structural confirmation and characterization of the dipeptide.
Mass Spectrometry (MS) Ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Confirmation of molecular weight and identification of impurities when coupled with a separation technique like LC. nih.gov
Circular Dichroism (CD) Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Confirmation of the absolute configuration of the peptide in solution. acs.org

Solid-State Chemistry and Polymorphism Studies

The solid-state properties of a compound are dictated by its crystal structure. Dipeptides can often exist in multiple crystalline forms, a phenomenon known as polymorphism. While specific studies on the polymorphism of D-Alanyl-L-glutamine are not widely reported, extensive research on its stereoisomer, L-Alanyl-L-glutamine, provides a clear illustration of the principles involved.

Discovery and Characterization of Crystalline Forms and Solvates

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. These different forms, along with solvates (which incorporate solvent molecules into the crystal lattice), can have different physicochemical properties. Research into L-Alanyl-L-glutamine has led to the discovery of multiple crystalline forms. rsc.org Two new polymorphs, designated Form III and Form IV, were identified, in addition to previously known forms. rsc.org Solvated crystalline forms, including a dihydrate (2H), an ethanol (B145695) solvate (SEtOH), and a dimethyl sulfoxide (B87167) (DMSO) solvate (SDMSO), have also been characterized. rsc.org

The discovery and characterization of these forms rely on several analytical techniques:

Powder X-ray Diffraction (PXRD) and Raman Spectroscopy are used to distinguish between different crystalline forms based on their unique diffraction patterns and vibrational modes, respectively. rsc.org

Table 2: Characterized Crystalline Forms of the Dipeptide L-Alanyl-L-Glutamine

Form Name Type Key Characterization Method Reference
Form II Polymorph Single-crystal X-ray Diffraction rsc.org
Form III Polymorph Single-crystal X-ray Diffraction, PXRD, Raman rsc.org
Form IV Polymorph Single-crystal X-ray Diffraction, PXRD, Raman rsc.org
Dihydrate (2H) Solvate (Hydrate) Single-crystal X-ray Diffraction rsc.org
Ethanol Solvate (SEtOH) Solvate Single-crystal X-ray Diffraction rsc.org
DMSO Solvate (SDMSO) Solvate Single-crystal X-ray Diffraction, PXRD, Raman rsc.org

Analysis of Molecular Arrangements and Intermolecular Interactions in Solid Forms

The arrangement of molecules and the network of intermolecular interactions within the crystal define the specific polymorph or solvate. Hydrogen bonds are among the most critical specific interactions in biological molecules, strongly influencing their crystal packing. acs.org

Analysis of the various solid forms of L-Alanyl-L-glutamine revealed at least four distinct kinds of molecular arrangements and frameworks. rsc.org A comparison of cell parameters and molecular arrangements indicated that Form III, the dihydrate form, and the ethanol solvate form are isomorphic, meaning they have similar crystal structures. rsc.org In contrast, the hydrogen bonding network in the DMSO solvate was found to be distinctly different from those in the unsolvated polymorphs (Forms II, III, and IV). rsc.org These differences in intermolecular interactions and packing can affect macroscopic properties. For instance, a comparison of the three polymorphs of L-Alanyl-L-glutamine showed that the order of their bulk density and lattice energy was consistent with their decomposition enthalpy, demonstrating the structure-property relationship. rsc.org Modern computational methods, such as Hirshfeld surface analysis, are also employed to investigate and visualize the complex intermolecular interactions within the crystal state. researchgate.net

Metabolic Pathways and Biochemical Transformations of D Alanyl L Glutamine

Inter-Organ Nitrogen Exchange and Ammonia (B1221849) Homeostasis

Glutamine serves as a primary transporter of nitrogen between tissues, playing a critical role in ammonia homeostasis nih.govcambridge.orgprofessionaldietetics.com. Skeletal muscle is a major producer of glutamine, releasing it into circulation to supply nitrogen to other organs, particularly during catabolic states nih.govcambridge.orgcabidigitallibrary.org. The dipeptide Ala-Gln, by providing a stable source of glutamine, indirectly supports this inter-organ nitrogen exchange. Studies indicate that glutamine metabolism is vital for acid-base balance and the detoxification of ammonia nhri.org.twmdpi.com. Ala-Gln, by delivering glutamine, can help maintain these functions, potentially by supporting the synthesis of glutamine synthetase, an enzyme crucial for ammonia assimilation drugbank.com. In conditions of stress or illness, where glutamine levels may become compromised, Ala-Gln supplementation can help replenish these stores, thereby aiding in the maintenance of nitrogen balance and ammonia detoxification nih.govprofessionaldietetics.com.

Interplay with Alanine (B10760859) Metabolism and Glucose Homeostasis

The metabolism of Ala-Gln is intrinsically linked to both alanine and glucose homeostasis. Upon hydrolysis, Ala-Gln releases alanine, which is a key gluconeogenic precursor, particularly in the liver nih.govresearchgate.netmdpi.com. Alanine participates in the glucose-alanine cycle, a metabolic pathway that facilitates the transfer of nitrogen from peripheral tissues, primarily muscle, to the liver for glucose synthesis nih.govmdpi.com.

In animal models, Ala-Gln supplementation has been shown to influence glucose metabolism. Studies in rats have indicated that Ala-Gln can stimulate hepatic gluconeogenesis, potentially by increasing the availability of gluconeogenic precursors like alanine scielo.brscielo.br. Research suggests that Ala-Gln administration can lead to increased concentrations of glucose in the liver and blood, accompanied by elevated levels of lactate (B86563) and pyruvate (B1213749), indicative of increased peripheral glycolysis and subsequent hepatic glucose production scielo.br. This interplay with the glucose-alanine cycle highlights how Ala-Gln can contribute to maintaining glucose homeostasis, especially under conditions of increased demand or stress nih.govmdpi.com.

The presence of alanine derived from Ala-Gln can contribute to glutamine-sparing mechanisms. Alanine itself is a gluconeogenic substrate and a nitrogen carrier, and its availability can potentially reduce the reliance on glutamine for these functions mdpi.comcambridge.org. By providing both glutamine and alanine, Ala-Gln supplementation can support metabolic processes that might otherwise deplete free glutamine stores. This is particularly relevant in catabolic situations where glutamine demand is high; the co-administration of alanine can spare glutamine for tissues with critical needs, such as immune cells cambridge.orgcambridge.org.

Regulation of Key Metabolic Enzymes and Transporters

Dipeptides like Ala-Gln can influence the activity and expression of enzymes and transporters involved in amino acid metabolism.

Glutamine metabolism is primarily regulated by two key enzymes: glutaminase (B10826351) (GLS), which breaks down glutamine into glutamate (B1630785) and ammonia, and glutamine synthetase (GS), which synthesizes glutamine from glutamate and ammonia nih.govdrugbank.comresearchgate.net. While direct evidence of Ala-Gln specifically modulating GLS activity is limited in the provided search results, studies on glutamine itself indicate that GLS activity can be influenced by nutritional status and hormonal signals nih.gov. Conversely, research on cultured skeletal muscle cells has shown that glutamine synthetase activity can be regulated by substrate availability (glutamine, glutamic acid) and hormonal factors like dexamethasone, suggesting that changes in glutamine levels, potentially influenced by Ala-Gln, could indirectly affect GS activity through substrate availability or signaling pathways nih.gov. Some studies suggest that Ala-Gln supplementation can lead to decreased glutamine synthetase activity in liver and skeletal muscle, possibly due to increased glutamine availability researchgate.net.

Amino acid transporters are crucial for the uptake and efflux of amino acids across cell membranes, and their regulation is vital for maintaining cellular homeostasis. While specific studies detailing the transcriptional or post-translational regulation of amino acid transporters directly by D-Alanyl-L-glutamine are not extensively detailed in the provided snippets, the general role of amino acids in regulating these transporters is established. For instance, amino acid signaling pathways, such as the amino acid-responsive (AAR) pathway and the mTORC1 pathway, are known to regulate protein synthesis by influencing amino acid transporters like those in the SLC38 family . Glutamine itself is known to influence these pathways, and as Ala-Gln is a source of glutamine, it is plausible that it indirectly affects these regulatory mechanisms. Research into SLC15A4, a transporter involved in the uptake of dipeptides like carnosine and muramyl dipeptide, suggests that transporters are involved in the cellular uptake of such compounds frontiersin.org. Further research would be needed to elucidate the specific effects of Ala-Gln on the transcriptional and post-translational regulation of various amino acid transporters.

Cellular and Molecular Mechanisms of D Alanyl L Glutamine Action in Biological Models

Intestinal Epithelial Homeostasis and Barrier Function

The dipeptide D-alanyl-L-glutamine plays a significant role in maintaining the health and function of the intestinal epithelium. Its actions are multifaceted, influencing cell growth, the integrity of the intestinal barrier, and the cellular response to stress.

D-alanyl-L-glutamine has been shown to stimulate the proliferation and migration of enterocytes, the primary cells lining the intestine. In vitro studies using intestinal epithelial cell lines, such as IEC-6 and Caco-2, have demonstrated that supplementation with D-alanyl-L-glutamine enhances cell proliferation and migration, which is crucial for the continuous renewal of the intestinal lining and for healing after injury. nih.gov For instance, in a model of 5-fluorouracil-induced intestinal damage, D-alanyl-L-glutamine supplementation improved both cell proliferation and migration in IEC-6 cells. nih.gov

Similarly, in vivo studies in animal models have corroborated these findings. In a mouse model of 5-FU-induced mucositis, oral administration of D-alanyl-L-glutamine accelerated mucosal recovery by increasing the mitotic index and promoting crypt hyperplasia. nih.gov Another study in weaned piglets showed that dietary supplementation with D-alanyl-L-glutamine increased the height of villi in the duodenum and jejunum, indicating enhanced enterocyte proliferation. nih.govsemanticscholar.org This proliferative effect is partly attributed to the upregulation of receptors for growth factors like epidermal growth factor (EGF) and insulin-like growth factor 1 (IGF-1). nih.govmdpi.com

Table 1: Effects of D-Alanyl-L-Glutamine on Enterocyte Proliferation and Migration

Model System Key Findings Reference
IEC-6 cells (in vitro) Improved cell proliferation and migration after 5-FU challenge. nih.gov
Mice (in vivo) Hastened ileal mucosal recovery via crypt hyperplasia after 5-FU treatment. nih.gov
Weaned piglets (in vivo) Increased villus height in the duodenum and jejunum. nih.govsemanticscholar.org
IEC-6 cells (in vitro) Enhanced cell migration and proliferation following challenge with nelfinavir (B1663628). nih.gov
Mice (in vivo) Increased intestinal villus length, area, and crypt depth after nelfinavir treatment. nih.gov

The regenerative capacity of the intestinal epithelium is dependent on intestinal stem cells (ISCs) located at the base of the crypts of Lieberkühn. D-alanyl-L-glutamine has been found to influence ISC activity and the dynamics of the intestinal crypts.

Research using murine enteroids, which are 3D cultures of intestinal crypts, has shown that both glutamine and D-alanyl-L-glutamine promote the expansion of crypt domains and are necessary for their maximal growth. physiology.orgphysiology.org In a state of glutamine deprivation, enteroids exhibit atrophy of these crypt-like domains and a decrease in epithelial proliferation. physiology.org This suggests that D-alanyl-L-glutamine, by providing a stable source of glutamine, supports the proliferation of ISCs and their progeny. Furthermore, studies in mice have demonstrated that D-alanyl-L-glutamine can protect against the depletion of jejunal crypts in the context of dietary deficiencies. physiology.org The underlying mechanisms involve the activation of signaling pathways such as the mammalian target of rapamycin (B549165) (mTOR) pathway, which is crucial for cell growth and proliferation. physiology.orgphysiology.org

The intestinal barrier function is critically maintained by tight junctions, which are complex protein structures that seal the space between adjacent epithelial cells. D-alanyl-L-glutamine has been shown to positively regulate the expression of key tight junction proteins, thereby strengthening the intestinal barrier.

In weaned piglets, dietary supplementation with D-alanyl-L-glutamine led to an increase in the mRNA and/or protein expression of Claudin-1, Occludin, and Zonula Occludens-1 (ZO-1) in the jejunal mucosa. nih.govsemanticscholar.orgcdnsciencepub.com These findings were also observed in piglets challenged with lipopolysaccharide (LPS), where D-alanyl-L-glutamine supplementation helped to counteract the LPS-induced downregulation of these tight junction proteins. cdnsciencepub.com In vitro studies using Caco-2 cells, a human colon adenocarcinoma cell line that forms tight junctions, have shown that glutamine deprivation leads to a decrease in the expression of Claudin-1, Occludin, and ZO-1. mdpi.comphysiology.org Supplementation with glutamine, and by extension its stable dipeptide D-alanyl-L-glutamine, can reverse these effects. mdpi.com The regulation of these proteins by D-alanyl-L-glutamine helps to maintain the integrity of the intestinal barrier and reduce paracellular permeability. nih.gov

Table 2: Impact of D-Alanyl-L-Glutamine on Tight Junction Protein Expression

Model System Tight Junction Protein Effect Reference
Weaned piglets Claudin-1, Occludin, ZO-1 (mRNA) Increased expression nih.govsemanticscholar.orgcdnsciencepub.com
Weaned piglets Occludin, ZO-1 (protein) Increased expression nih.govsemanticscholar.org
LPS-challenged piglets Claudin-1, ZO-1 (protein) Increased expression cdnsciencepub.com
Caco-2 cells (glutamine deprivation) Claudin-1, Occludin, ZO-1 Decreased expression mdpi.comphysiology.org
Trained rats (exhaustive exercise) Claudin-2 (mRNA) Protected against overexpression nih.gov

The chemical barrier of the intestine is largely composed of a mucus layer secreted by goblet cells. This mucus, primarily made of mucins, protects the epithelium from mechanical damage and harmful luminal contents. D-alanyl-L-glutamine has been shown to enhance this chemical barrier.

Studies in weaned piglets have demonstrated that dietary supplementation with D-alanyl-L-glutamine increases the number of goblet cells in the duodenum and ileum and upregulates the mRNA expression of MUC2, the main secretory mucin in the intestine, in the jejunal mucosa. nih.govmdpi.com This leads to a thicker and more robust mucus layer. In vitro research has also shown that both glutamine and D-alanyl-L-glutamine can counteract the negative effects of mycotoxins like zearalenone (B1683625) on MUC2 mRNA expression, thereby preserving the integrity of the chemical barrier. mdpi.comsci-hub.se

D-alanyl-L-glutamine exhibits cytoprotective effects by reducing epithelial cell damage and apoptosis (programmed cell death) during various stress conditions. This is a critical function for maintaining intestinal homeostasis.

In a mouse model of weanling undernutrition, D-alanyl-L-glutamine supplementation significantly reduced the number of apoptotic epithelial cells. nih.gov In vitro studies using intestinal epithelial cells have shown that D-alanyl-L-glutamine can protect against apoptosis induced by various stressors, including the chemotherapeutic agent 5-fluorouracil (B62378), the HIV protease inhibitor nelfinavir, and bacterial toxins. nih.govnih.gov However, some studies suggest that the anti-apoptotic effects of glutamine may be context-dependent and act through specific pathways. nih.gov The protective mechanisms involve the synthesis of the antioxidant glutathione (B108866) and the regulation of stress-responsive proteins. mdpi.comsemanticscholar.org Furthermore, D-alanyl-L-glutamine has been shown to attenuate endoplasmic reticulum (ER) stress, a condition that can lead to apoptosis. semanticscholar.orgplos.org

Autophagy is a cellular process of self-digestion that is essential for cell survival, especially during periods of stress. D-alanyl-L-glutamine, by providing a source of glutamine, plays a role in regulating autophagy in intestinal cells.

Studies have shown that glutamine is necessary for maintaining basal levels of autophagy and for inducing an autophagic response under stress conditions in intestinal epithelial cells. nih.gov Glutamine deprivation can impair the cell's ability to undergo autophagy in response to stress, leading to increased apoptosis. nih.gov The regulatory role of glutamine in autophagy is mediated through its influence on key signaling pathways, including the inhibition of the mTOR pathway. mdpi.comnih.gov By supporting a healthy autophagic response, D-alanyl-L-glutamine contributes to cell survival and the maintenance of intestinal integrity.

Immunomodulation and Inflammatory Response Pathways

D-Alanyl-L-glutamine exerts profound effects on the immune system by influencing the proliferation and function of immune cells, regulating the production of signaling molecules, and modulating key intracellular signaling pathways.

Support for Immune Cell Proliferation and Functional Enhancement (e.g., Lymphocytes, Macrophages, Neutrophils)

D-Alanyl-L-glutamine, by providing a readily available source of glutamine, is crucial for the metabolism and function of various immune cells. d-nb.infonih.gov Immune cells such as lymphocytes, macrophages, and neutrophils exhibit high rates of glutamine consumption, comparable to or even greater than their glucose utilization, particularly during inflammatory states. d-nb.infonih.govnih.gov

Glutamine is an essential nutrient for lymphocyte proliferation and the production of cytokines. nih.govnih.govsemanticscholar.org It is also vital for the phagocytic and secretory activities of macrophages and the bacterial-killing capacity of neutrophils. nih.govnih.govsemanticscholar.org The availability of glutamine can become limited during periods of significant stress, such as infection or injury, potentially impairing immune function. nih.gov Supplementation with D-alanyl-L-glutamine can help meet this increased demand.

Regulation of Cytokine Production (e.g., Pro-inflammatory and Anti-inflammatory Mediators)

D-Alanyl-L-glutamine has demonstrated the ability to modulate the production of cytokines, which are key signaling molecules in the inflammatory response. In various models, it has been shown to suppress the production of pro-inflammatory cytokines while in some contexts, enhancing anti-inflammatory mediators.

In a mouse model of lipopolysaccharide (LPS)-induced acute liver injury, D-alanyl-L-glutamine treatment markedly suppressed the production of pro-inflammatory cytokines. nih.gov Similarly, in a model of nonalcoholic steatohepatitis (NASH), it significantly attenuated the production of pro-inflammatory cytokines and chemokines, including TNF-α and IL-1β. mdpi.com In children undergoing palatoplasty, pre-treatment with L-alanyl-L-glutamine was found to attenuate the early post-operative inflammatory response, although it did not suppress the increase in IL-6. scielo.br Conversely, some studies have shown that D-alanyl-L-glutamine can lead to an increase in the mRNA levels of cytokines like IL-1, IL-2, and IL-6, suggesting an initiation of an acute inflammatory response under certain conditions. mdpi.com

This dual role suggests that D-alanyl-L-glutamine's effect on cytokine production is context-dependent, potentially helping to mount an effective initial immune response while preventing an excessive and damaging inflammatory state.

Nuclear Factor-κB Pathway Modulation and Transcriptional Control

The Nuclear Factor-κB (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. d-nb.info D-Alanyl-L-glutamine has been shown to modulate this pathway, often leading to an anti-inflammatory effect.

In a mouse model of sepsis, oral supplementation with L-alanyl-L-glutamine was able to attenuate the expression of the NF-κB p65 subunit in skeletal muscle. d-nb.info This suggests an anti-inflammatory effect mediated through the NF-κB pathway. Glutamine can attenuate the activation of the NF-κB pathway, conferring protection against excessive inflammatory conditions. cambridge.org This modulation can occur through the inhibition of IκBα degradation, a key step in NF-κB activation. mdpi.com In some cellular contexts, glutamine has been shown to reduce IκB-α protein expression, leading to an increase in NF-κB in the nucleus of peritoneal macrophages. nih.gov The heat shock response, which can be enhanced by glutamine, is also known to inhibit the activation of NF-κB. mdpi.comd-nb.info

Induction of Heat Shock Protein Expression and Cellular Stress Response

Heat shock proteins (HSPs) are a family of proteins that are expressed in response to cellular stress and play a crucial role in cellular protection and maintaining protein homeostasis. nih.govd-nb.info D-Alanyl-L-glutamine, by providing glutamine, can enhance the expression of HSPs, particularly the 70-kDa family (HSP70). cambridge.orgd-nb.infonih.govnih.gov

This induction of HSPs is a key mechanism of cytoprotection. nih.gov In experimental models of peritoneal dialysis, the addition of alanyl-glutamine to the dialysis fluid restored cellular stress responses by increasing the expression of heat-shock protein 72. nih.govresearchgate.net The enhancement of HSP70 expression by glutamine is thought to occur via the hexosamine biosynthetic pathway. d-nb.info This increased HSP expression can, in turn, inhibit the NF-κB pathway, thereby regulating the inflammatory response. d-nb.info

The ability of D-alanyl-L-glutamine to enhance the heat shock response suggests its potential to protect cells from various forms of injury and stress. nih.gov

Research FindingBiological ModelEffect of D-Alanyl-L-GlutamineReference
Increased HSP72 ExpressionPeritoneal Dialysis PatientsRestored cellular stress responses nih.gov
Attenuated NF-κB p65 ExpressionMouse Sepsis ModelPromoted anti-inflammatory effects d-nb.info
Suppressed Pro-inflammatory CytokinesMouse Acute Liver Injury ModelInhibited inflammation nih.gov
Enhanced HSP70 LevelsRats with Resistance ExerciseInduced cytoprotective effects cambridge.org

Effects on Cell Migration and Adhesion Molecules

The migration of immune cells to sites of inflammation is a critical step in the immune response, mediated by adhesion molecules on both immune cells and the endothelium. Glutamine, and by extension D-alanyl-L-glutamine, can influence this process.

Studies have shown that glutamine can modulate the expression of adhesion molecules. d-nb.info For instance, oral glutamine administration has been found to suppress the expression of adhesion molecules on T cells and downregulate the mRNA levels of adhesion molecules expressed by the endothelium in the colon of mice with colitis. nih.gov In a rat model of intestinal inflammation, glutamine was shown to attenuate leukocyte-endothelial cell adhesion. uni-greifswald.de However, the effects can be complex, with some studies showing that low concentrations of glutamine lead to lower expression of certain adhesion molecules compared to higher concentrations. d-nb.info In the context of sterile inflammation, glutamine has been observed to modulate neutrophil recruitment by affecting their rolling velocity and adhesion. oup.com

Oxidative Stress Mitigation and Antioxidant Defense Systems

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, can lead to cellular damage. D-Alanyl-L-glutamine has been shown to mitigate oxidative stress by enhancing the body's antioxidant capacity.

A key mechanism for this is through the synthesis of glutathione (GSH), a major endogenous antioxidant. d-nb.infoscielo.br Glutamine is a precursor for GSH synthesis. d-nb.info In various models of tissue injury, including ischemia-reperfusion injury in the testis and liver, D-alanyl-L-glutamine pretreatment has been shown to upregulate GSH levels, thereby protecting against oxidative stress. nih.govscielo.br

Furthermore, D-alanyl-L-glutamine has been observed to increase the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPX). nih.govmdpi.com In models of liver injury, treatment with D-alanyl-L-glutamine led to elevated SOD and GPX activities, which contributed to the reduction of oxidative stress. nih.govmdpi.com This enhancement of the antioxidant defense system helps to neutralize ROS and reduce lipid peroxidation, a marker of oxidative damage. scielo.br

Antioxidant ComponentEffect of D-Alanyl-L-GlutamineBiological ModelReference
Glutathione (GSH)UpregulationRat Testicular Ischemia-Reperfusion scielo.br
Superoxide Dismutase (SOD)Increased ActivityMouse Acute Liver Injury nih.gov
Glutathione Peroxidase (GPX)Increased ActivityMouse Nonalcoholic Steatohepatitis mdpi.com

Enhancement of Glutathione Synthesis Pathways

D-Alanyl-L-glutamine, a dipeptide of L-alanine and L-glutamine (B1671663), serves as an efficient precursor for glutathione (GSH) synthesis. cambridge.orgresearchgate.net Glutamine, released from the dipeptide, is converted to glutamate (B1630785), an essential substrate for the synthesis of GSH. nih.govmdpi.com This process is crucial for cellular antioxidant defense. The synthesis of GSH from its constituent amino acids—glutamate, cysteine, and glycine (B1666218)—occurs in the cytosol. nih.gov

The initial and rate-limiting step in GSH biosynthesis is catalyzed by glutamate-cysteine ligase (GCL), which forms a peptide bond between the gamma-carboxylate of glutamate and the alpha-amino group of cysteine to produce γ-glutamylcysteine. cambridge.orgnih.gov Subsequently, glutathione synthetase (GS) adds glycine to the C-terminal end of γ-glutamylcysteine to form GSH. nih.govoup.com Studies have shown that supplementation with L-alanyl-L-glutamine can enhance the glutamine-glutathione axis. nih.govscience.gov The presence of L-alanine in the dipeptide can spare glutamine metabolism, allowing it to be more readily available for processes like GSH production, particularly under conditions of high metabolic demand. cambridge.org

Regulation of Endogenous Antioxidant Enzyme Expression (e.g., GSH-Px1)

D-Alanyl-L-glutamine has been shown to influence the expression of endogenous antioxidant enzymes, thereby bolstering the cell's defense against oxidative stress. One such key enzyme is Glutathione Peroxidase 1 (GSH-Px1). Research in laying hens demonstrated that dietary supplementation with alanyl-glutamine led to a higher mRNA expression of GSH-Px1 compared to a control group. mdpi.com This suggests a regulatory role for the dipeptide at the transcriptional level of this important antioxidant enzyme.

While the dipeptide can increase the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPX), studies have not always found a corresponding significant effect on the hepatic gene expression of these enzymes, such as SOD1/2 and GPX1–4. nih.gov This indicates that the elevation in enzyme activity might not solely depend on transcriptional regulation. nih.gov Glutamate derived from glutamine is a precursor for glutathione, which in turn is a cofactor for GSH-Px1, highlighting an indirect mechanism by which D-alanyl-L-glutamine can support the function of this enzyme. nih.gov

Intracellular Signal Transduction Pathway Modulation

Activation of the Mammalian Target of Rapamycin (mTOR) Pathway

D-Alanyl-L-glutamine plays a significant role in activating the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. mdpi.comphysiology.org Studies have shown that both glutamine and its dipeptide form, alanyl-glutamine, can stimulate mTOR signaling. physiology.orgphysiology.org In murine enteroids, replenishment with glutamine or alanyl-glutamine selectively activates mTOR signaling pathways, leading to rescued proliferation and crypt regeneration. physiology.orgnih.gov This activation is observed through the phosphorylation of downstream targets of mTOR, such as p70S6K and S6. nih.gov

The deficiency of glutamine can impair the mTOR pathway in intestinal epithelial cells. mdpi.com The activation of mTOR by glutamine is considered a key mechanism for amino acid-controlled cell growth. physiology.org Interestingly, the activation of mTORC1 by amino acids like glutamine may involve distinct vesicular pathways. rupress.org This highlights the intricate mechanisms through which D-alanyl-L-glutamine, by providing a stable source of glutamine, can influence this critical signaling cascade.

Influence on Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades (e.g., ERK, JNK)

D-Alanyl-L-glutamine and its constituent amino acid, glutamine, have been shown to modulate the activity of mitogen-activated protein kinase (MAPK) signaling cascades, including the extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK). spandidos-publications.commdpi.com These pathways are crucial for regulating a variety of cellular processes such as proliferation, differentiation, and stress responses.

Glutamine has been demonstrated to activate both ERK and JNK in intestinal epithelial cells, which in turn leads to an increase in the expression of genes related to cell proliferation. mdpi.comamegroups.org This activation potentiates the effects of growth factors on cell repair and proliferation. mdpi.com In some biological models, glutamine pretreatment has been shown to decrease the lipopolysaccharide (LPS)-induced expression of phosphorylated ERK, p38, and JNK, suggesting a modulatory role in inflammatory responses. spandidos-publications.com However, in other contexts, such as dextran (B179266) sodium sulfate-induced colitis in mice, alanyl-glutamine did not show a significant effect on the phosphorylation of MAPK signaling proteins (p38, JNK, and ERK), indicating that its therapeutic effects in that model may not be mediated through the MAPK pathway. nih.gov

Activation of STAT3 Transcription Factor

The dipeptide N(2)-L-alanyl-L-glutamine (a form of D-Alanyl-L-glutamine) has been found to activate the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govspandidos-publications.com This pathway is integral to mediating cellular responses to cytokines and growth factors and is involved in processes like inflammation, cell survival, and apoptosis. spandidos-publications.com

In a study on myocardial ischemia-reperfusion injury in rats, treatment with N(2)-L-alanyl-L-glutamine significantly increased the protein expression of both STAT3 and its phosphorylated, active form (p-STAT3), as well as the upstream kinase JAK2 and its phosphorylated form (p-JAK2). nih.govspandidos-publications.com This activation of the JAK2/STAT3 pathway was associated with protective effects against myocardial injury. nih.govspandidos-publications.com Furthermore, extracellular glutamine has been shown to activate STAT3, which in turn promotes cancer cell proliferation independently of glutamine's metabolic roles. nih.gov In some cellular contexts, hydrogen peroxide can activate Jak1/Stat3 to induce the expression of inflammatory cytokines, a process that can be influenced by glutamine availability. jcpjournal.org

Regulation of Growth Factor Receptor Signaling and Downstream Events

D-Alanyl-L-glutamine has been shown to regulate growth factor receptor signaling and subsequent downstream cellular events. In weaned piglets, dietary supplementation with alanyl-glutamine up-regulated the mRNA expression of epidermal growth factor receptor (EGFR) and insulin-like growth factor 1 receptor (IGF-1R) in the jejunal mucosa. nih.gov This suggests that the dipeptide can enhance the cellular responsiveness to growth factors like EGF and IGF-1.

Glutamine itself is known to potentiate the effects of growth factors on cell proliferation and repair. mdpi.commdpi.com It can enhance the stimulatory effects of EGF on DNA, RNA, and protein synthesis in intestinal epithelial cells. mdpi.com Furthermore, the activation of the mTORC1 pathway by growth factors is enhanced by the presence of extracellular amino acids, including glutamine, which are delivered to endolysosomes through processes like macropinocytosis. rupress.org This indicates a cooperative relationship between growth factor signaling and amino acid availability, where D-alanyl-L-glutamine can play a crucial role by providing a steady supply of glutamine.

Cellular Energetics and ATP Homeostasis

D-Alanyl-L-glutamine, a stable dipeptide of L-alanine and L-glutamine, plays a significant role in cellular energetics and the maintenance of ATP homeostasis. Its influence is observed through its impact on mitochondrial function and its interactions with key metabolic pathways.

Impact on Mitochondrial Respiration and Oxidative Fuel Utilization

D-Alanyl-L-glutamine serves as an important oxidative fuel, contributing to cellular energy production. d-nb.info Once inside the cell, it is hydrolyzed into its constituent amino acids, L-alanine and L-glutamine. Glutamine, in particular, is a key substrate for mitochondrial respiration. It enters the mitochondria and is converted to glutamate, which then enters the tricarboxylic acid (TCA) cycle as α-ketoglutarate. cellsignal.com This process generates NADH and FADH2, which are subsequently used in the electron transport chain to produce ATP. d-nb.info

In various cell types, including rapidly proliferating cells and cancer cells, glutamine metabolism is crucial for supporting mitochondrial oxidative phosphorylation. nih.gov Studies have shown that in certain cancer cell lines, glutamine oxidation contributes more significantly to mitochondrial reducing power than glucose oxidation. embopress.org The reliance on glutamine as a TCA cycle substrate can increase under conditions of metabolic stress, such as when glucose availability is limited. embopress.org

Furthermore, research indicates that glutamine can help maintain mitochondrial function and integrity. It has been shown to reduce oxidative stress and maintain mitochondrial membrane potential, thereby promoting stable mitochondrial energy metabolism and enhancing ATP generation. tandfonline.com In some contexts, glutamine can be converted to pyruvate (B1213749), which can then enter the TCA cycle, further contributing to cellular energy production. d-nb.info

Interactions with Glycolytic Pathways

The metabolism of D-Alanyl-L-glutamine is interconnected with glycolytic pathways. While glycolysis primarily utilizes glucose to produce pyruvate, lactate (B86563), and ATP, the products of glutamine metabolism can influence and supplement this process. For instance, glutamine-derived α-ketoglutarate entering the TCA cycle can be converted to malate, which can then be exported to the cytoplasm and converted to pyruvate by malic enzyme. pnas.org This provides an alternative source of pyruvate that can be used in various metabolic processes, including the generation of lactate.

In many transformed cells that exhibit high rates of glycolysis (the Warburg effect), mitochondrial respiration remains active and becomes heavily dependent on glutamine to supply TCA cycle intermediates. nih.gov This metabolic reprogramming allows cells to meet their high energy and biosynthetic demands. mdpi.com Glutamine metabolism can support the production of NADPH, which is essential for antioxidant defense and fatty acid synthesis. pnas.org

Studies in ovarian cancer cells have demonstrated that while glycolysis is the main source of energy, both pyruvate and glutamine can temporarily sustain cell survival in the absence of glucose, highlighting the flexibility of cellular fuel utilization. nih.gov

Gene Expression and Transcriptional Regulation

D-Alanyl-L-glutamine and its constituent amino acid, L-glutamine, have been shown to modulate the expression of a wide array of genes, influencing cellular growth, inflammation, and muscle protein composition.

Regulation of Genes Associated with Cellular Growth Factors (e.g., IGF-1, IGFBP-5)

Supplementation with D-alanyl-L-glutamine has been demonstrated to influence the expression of genes related to growth factors. In a study on growing laying hens, dietary supplementation with D-alanyl-L-glutamine led to a significant increase in the relative expression of insulin-like growth factor 1 (IGF-1) and insulin-like growth factor-binding protein 5 (IGFBP-5) genes. mdpi.comresearchgate.netnih.gov These genes are known to play crucial roles in growth and development. Similarly, other studies have noted the potential of glutamine and its derivatives to affect the synthesis of growth-related factors. scielo.brzgddek.com

Modulation of Genes Involved in Inflammatory and Immune Responses

D-Alanyl-L-glutamine exerts significant modulatory effects on genes involved in inflammatory and immune responses. Glutamine is essential for the function of immune cells and can influence the expression of various cytokines and other inflammatory mediators. nih.govdrugbank.com

Studies have shown that D-alanyl-L-glutamine supplementation can lead to an increase in the mRNA levels of interleukins such as IL-1, IL-2, and IL-6 in the blood of growing hens, suggesting an initiation of an acute inflammatory response under certain conditions. mdpi.comresearchgate.net Conversely, in other models, glutamine has been shown to reduce the production of pro-inflammatory cytokines. For example, it can inhibit the over-expression of pro-inflammatory genes and down-regulate the nuclear factor kappa B (NF-κB) pathway, a key regulator of inflammation. nih.govcambridge.org Glutamine has also been found to enhance the expression of heat shock proteins (HSPs), such as HSP70, which have cytoprotective and anti-inflammatory roles. d-nb.infocambridge.orgresearchgate.net This HSP70 response can, in turn, inhibit the NF-κB signaling pathway, thereby attenuating the release of pro-inflammatory cytokines. d-nb.info

The following table summarizes the observed effects of D-Alanyl-L-Glutamine on the gene expression of various immune markers in Hy-Line brown hens, as reported in a study by Yasir et al. (2023). mdpi.com

Immune Marker GeneEffect of D-Alanyl-L-Glutamine Supplementation
IL-1 Increased mRNA expression with 0.1% supplementation compared to control.
IL-2 Higher mRNA expression with 0.2% and 0.3% supplementation compared to control.
IL-6 Increased mRNA expression in all test groups (0.1%, 0.2%, and 0.3%) compared to control.

Table 1: Effect of D-Alanyl-L-Glutamine on Immune Marker Gene Expression. Data sourced from Yasir et al. (2023). mdpi.com

Influence on Contractile Protein Gene Expression in Muscle Tissue

In vitro studies have indicated that glutamine can alter the gene expression of contractile proteins in muscle tissue. For instance, the growth and maturation of cardiomyocytes have been associated with increased mRNA levels of proteins like alpha-myosin heavy-chain (α-MHC) and alpha-actin. nih.gov This suggests a role for glutamine in non-pathological cardiac hypertrophy. Furthermore, glutamine is known to influence signaling pathways such as the mammalian target of rapamycin (mTOR) pathway, which is a critical regulator of tissue size and mass, including muscle protein synthesis. mdpi.comnih.gov Research in rats has also suggested that supplementation with alanyl-glutamine can increase the expression of muscle HSP70, which can attenuate markers of muscle damage. researchgate.net

Transcriptional Control of Glutaminolysis Enzymes (e.g., GLS, SLC1A5)

The metabolic process of glutaminolysis is fundamental for the bioenergetics, biosynthesis, and redox balance of rapidly proliferating cells. This pathway is initiated by the uptake of glutamine from the extracellular environment, largely mediated by transporters such as Solute Carrier Family 1 Member 5 (SLC1A5), also known as ASCT2. Subsequently, the enzyme glutaminase (B10826351) (GLS) catalyzes the conversion of intracellular glutamine to glutamate, the first committed step of glutaminolysis. The expression of the genes encoding these critical proteins, SLC1A5 and GLS, is tightly regulated at the transcriptional level, often influenced by the availability of amino acids and the activation of specific signaling pathways. While direct studies on the transcriptional effects of D-alanyl-L-glutamine are limited, research on its more common counterpart, L-alanyl-L-glutamine, and on glutamine itself, provides significant insight into these regulatory mechanisms.

The dipeptide D-alanyl-L-glutamine serves as a stable source of L-glutamine. Upon administration, it is hydrolyzed, increasing the bioavailability of glutamine for cellular uptake and metabolism. This modulation of glutamine availability can, in turn, influence the expression of genes central to glutaminolysis.

One of the master regulators of glutaminolysis is the proto-oncogene c-Myc. cellsignal.compnas.org c-Myc is known to directly upregulate the transcription of both SLC1A5 and GLS genes. cellsignal.comnih.gov It achieves this, in the case of GLS, by suppressing the expression of microRNAs (miR-23a/b) that would otherwise inhibit glutaminase expression. nih.gov For SLC1A5, c-Myc can directly bind to E-box elements in the gene's promoter region to enhance its transcription. atsjournals.orgtandfonline.com Therefore, in cellular contexts where c-Myc is active, an increased supply of glutamine from D-alanyl-L-glutamine hydrolysis could potentially sustain the high metabolic demands driven by c-Myc-mediated gene expression.

In addition to c-Myc, other signaling pathways are crucial. The transforming growth factor-β (TGF-β) signaling pathway has been shown to stimulate the expression of SLC1A5 in fibroblasts, a process dependent on the PI3K/mTORC2/SMAD2/3 signaling axis. atsjournals.org Furthermore, glutamine uptake through SLC1A5 is itself necessary for the activation of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth and proliferation. researchgate.netnih.govaacrjournals.org This suggests a potential positive feedback loop where glutamine availability supports the activity of signaling pathways that, in turn, promote the expression of glutamine transporters.

Studies in various biological models have demonstrated how glutamine or its dipeptides can modulate the expression of these key enzymes. For example, prolonged fasting and malnutrition are associated with reduced GLS activity, which can be increased by the administration of L-alanyl-L-glutamine. nih.gov In a study on Amur sturgeon, dietary supplementation with L-alanyl-L-glutamine resulted in significant changes in the liver transcriptome, affecting thousands of genes, though specific effects on GLS and SLC1A5 were part of a broader metabolic reprogramming. researchgate.net Conversely, in triploid crucian carp, dietary supplementation with a lysine-glutamate dipeptide led to a down-regulation of gls1 expression, indicating that the effects of dipeptides on gene expression can be specific to the peptide composition and the biological context. mdpi.com

The regulation of GLS is also isoform-specific. The two main isoforms, GLS1 (kidney-type) and GLS2 (liver-type), are encoded by different genes and can have opposing roles in some cancers. tandfonline.comoaepublish.com GLS2, for instance, is a target of the tumor suppressor p53, which can induce its expression. tandfonline.com

The following table summarizes research findings on the transcriptional regulation of glutaminolysis-related genes by glutamine or its dipeptides in different models.

Research Findings on Transcriptional Regulation of Glutaminolysis Enzymes

Biological ModelCompound/ConditionTarget GeneObserved Effect on Gene ExpressionCitation
Human Lung Cancer CellsGlutamine DeprivationSLC1A5No change in mRNA expression physiology.org
Human Lung Cancer CellsPharmacological inhibition of SLC1A5mTOR signalingDecreased mTOR signaling, leading to G1 cell cycle arrest nih.gov
Human FibroblastsTGF-βSLC1A5Upregulation of SLC1A5 expression atsjournals.org
Triploid Crucian CarpLysine-glutamate dipeptidegls1Down-regulation mdpi.com
Amur SturgeonL-alanyl-L-glutamineGlobal transcriptome901 genes upregulated, 1990 genes downregulated researchgate.net
PC3 Prostate & P-493B Lymphoma Cellsc-Myc overexpressionGLS (via miR-23a/b)Increased GLS expression nih.gov
Human Colon Epithelial Cells (Caco-2)GlutamineArginine-succinate synthaseIncreased gene expression nih.gov
Rat IntestineL-alanyl-L-glutamineGLS activityIncreased activity post-administration nih.gov

Role of D Alanyl L Glutamine in Specific Organ and Tissue Systems in Non Human Research Models

Gastrointestinal Tract Physiology

D-Alanyl-L-glutamine plays a notable role in maintaining the health and function of the gastrointestinal tract. Research in animal models highlights its influence on digestive enzyme activity, nutrient absorption, and the composition of the gut microbiota.

Studies in various aquatic species and poultry have demonstrated that dietary supplementation with D-Alanyl-L-glutamine can positively modulate the activity of key digestive enzymes. In largemouth bass fed a high soybean meal diet, alanyl-glutamine dipeptide supplementation led to significant increases in trypsin and lipase (B570770) activity throughout the intestine, with higher doses yielding greater effects. Amylase activity was also enhanced in the foregut, though it decreased in the midgut and hindgut frontiersin.org. Similarly, in growing laying hens, alanyl-glutamine dipeptide supplementation improved the activities of trypsin and chymotrypsin, indicating a beneficial effect on protein digestion nih.gov. However, the same study found no significant effect on amylase and lipase activities in these birds nih.gov. These findings suggest that Ala-Gln's impact on digestive enzymes can be species- and enzyme-specific.

Table 1: Impact of D-Alanyl-L-glutamine on Intestinal Digestive Enzyme Activity in Animal Models

Animal ModelDigestive EnzymeObserved Effect of D-Alanyl-L-glutamine
Largemouth BassTrypsinIncreased activity
Largemouth BassLipaseIncreased activity
Largemouth BassAmylaseIncreased activity (foregut)
Largemouth BassAmylaseDecreased activity (midgut, hindgut)
Growing Laying HensTrypsinImproved activity
Growing Laying HensChymotrypsinImproved activity
Growing Laying HensAmylaseNo significant effect
Growing Laying HensLipaseNo significant effect

D-Alanyl-L-glutamine has been shown to enhance nutrient digestibility in young animals. In broiler chicks, dietary glutamine supplementation, including the dipeptide form, was found to improve the apparent fecal digestibility (AFD) and ileal digestibility (AID) values for several essential amino acids, including arginine, lysine, isoleucine, and valine scielo.org.za. Furthermore, in growing laying hens, alanyl-glutamine dipeptide supplementation generally improved nutrient digestibility, although specific details on individual nutrients were not elaborated in all studies nih.gov. Glutamine, as a primary fuel source for enterocytes, is understood to support macromolecule synthesis and intestinal integrity, which can indirectly facilitate better nutrient absorption nih.govscielo.org.za.

Table 2: Influence of D-Alanyl-L-glutamine on Nutrient Digestibility in Animal Models

Animal ModelNutrient CategoryObserved Effect of D-Alanyl-L-glutamine
Broiler ChicksAmino AcidsIncreased digestibility (Arg, Lys, Ile, Val)
Growing Laying HensGeneral NutrientsImproved digestibility

The influence of D-Alanyl-L-glutamine on the gut microbiota composition and its role in mitigating dysbiosis have been investigated in various disease models. In a rat model of constipation, glutamine supplementation led to an increase in beneficial gut bacteria, such as those from the phyla Bacteroidetes and Actinobacteria, thereby improving intestinal function through microbiota regulation sochob.cl. Studies on colitis models, such as DSS-induced colitis in mice, indicate that alanyl-glutamine dipeptides can alleviate disease severity by modulating the intestinal flora, characterized by a reduced ratio of Bacteroidetes to Firmicutes and enhanced microflora metabolic pathways mdpi.com. Furthermore, in a high-fat diet (HFD)-induced non-alcoholic fatty liver disease (NAFLD) mouse model, alanyl-glutamine dipeptide administration was shown to improve gut microbiota dysbiosis, impacting the relative abundances of key phyla like Firmicutes, Bacteroidota, Desulfobacterota, and Patescibacteria nih.gov. These findings highlight Ala-Gln's potential to restore a healthier gut microbial balance in the context of gastrointestinal disorders.

Table 3: Impact of D-Alanyl-L-glutamine on Gut Microbiota Composition and Dysbiosis in Disease Models

Animal ModelDisease ModelObserved Effect of D-Alanyl-L-glutamine on Microbiota
RatsConstipationIncreased intestinal-friendly microbiota (Bacteroidetes, Actinobacteria); improved function via microbiota regulation.
MiceDSS-induced colitisDecreased Bacteroidetes/Firmicutes ratio; enhanced microflora metabolic pathways.
MiceHigh-Fat Diet (HFD)-induced NAFLDModulated gut microbiota against dysbiosis; affected phyla include Firmicutes, Bacteroidota, Desulfobacterota, and Patescibacteria.

Liver Metabolic Function

D-Alanyl-L-glutamine also exerts significant effects on liver metabolic processes, including its role in gluconeogenesis, nitrogen metabolism, and the attenuation of liver injury and oxidative stress.

Table 4: Contributions of D-Alanyl-L-glutamine to Hepatic Gluconeogenesis and Nitrogen Metabolism in Animal Models

Animal ModelCondition/ModelObserved Effect of D-Alanyl-L-glutamine on Hepatic Metabolism
RatsSepsisStimulated hepatic gluconeogenesis and ketogenesis; increased liver glucose concentration.
Rats (Type 1 Diabetes)DiabetesContributed to liver glucose output via glycogenolysis and gluconeogenesis; increased overall glucose output.
General (Disease States)Catabolic/Disease conditionsLiver shifts to a glutamine consumer to support gluconeogenesis.

D-Alanyl-L-glutamine has demonstrated significant hepatoprotective effects in various models of liver injury and oxidative stress. Preconditioning with L-alanyl-L-glutamine has been shown to reduce hepatic ischemia-reperfusion (I/R) injury in rats, potentially by enhancing hepatic glutathione (B108866) (GSH) supplies and offering protection against cellular damage scielo.br. In models of acute liver injury induced by lipopolysaccharide (LPS) and D-galactosamine (D-Gal) in mice, Ala-Gln treatment significantly attenuated liver damage, as indicated by reduced plasma levels of alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and lactate (B86563) dehydrogenase (LDH) nih.gov. This protective effect was associated with the inhibition of hepatic oxidative stress through the upregulation of superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPX) activities, as well as increased GSH levels, and the suppression of pro-inflammatory cytokine production nih.govresearchgate.net. Furthermore, in a non-alcoholic steatohepatitis (NASH) mouse model induced by a methionine- and choline-deficient (MCD) diet, Ala-Gln administration ameliorated hepatic oxidative stress by decreasing malondialdehyde (MDA) content and elevating SOD and GPX activities. It also inhibited liver inflammation, suggesting a broad protective role against diet-induced liver damage mdpi.com.

Table 5: Attenuation of Liver Injury and Oxidative Stress by D-Alanyl-L-glutamine in Animal Models

Animal ModelInjury/Stress ModelBiomarker AffectedObserved Effect of D-Alanyl-L-glutamine
RatsHepatic Ischemia-Reperfusion (I/R)Hepatic InjuryReduced injury; Increased hepatic GSH supplies
MiceLPS/D-Gal-induced Acute Liver InjuryPlasma ALT, AST, LDHSignificantly attenuated elevation
MiceLPS/D-Gal-induced Acute Liver InjuryHepatic ROSInhibited accumulation
MiceLPS/D-Gal-induced Acute Liver InjuryHepatic SOD activityUpregulated
MiceLPS/D-Gal-induced Acute Liver InjuryHepatic GPX activityUpregulated
MiceLPS/D-Gal-induced Acute Liver InjuryHepatic GSH levelsIncreased
MiceLPS/D-Gal-induced Acute Liver InjuryPro-inflammatory cytokinesSuppressed production
MiceMCD-diet-induced NASHHepatic MDA contentDecreased
MiceMCD-diet-induced NASHHepatic SOD activityElevated
MiceMCD-diet-induced NASHHepatic GPX activityElevated
MiceMCD-diet-induced NASHLiver InflammationInhibited

Compound Names Mentioned:

D-Alanyl-L-glutamine (Ala-Gln)

L-Glutamine (B1671663) (Gln)

L-Alanine

Glutamine dipeptide (GDP)

Alanyl-glutamine dipeptide (AGn)

Glycyl-glutamine

Alanyl-glutamine (Ala-Gln)

Pancreatic Beta-Cell Function

Pancreatic beta-cells are metabolically active cells that rely on a steady supply of nutrients to maintain their complex functions, including glucose sensing and insulin (B600854) secretion. Their function can be significantly impaired by inflammatory mediators, oxidative stress, and nutrient imbalances, often observed in conditions such as obesity-associated diabetes bioscientifica.com. L-glutamine and L-alanine are known to be critical for beta-cell viability and function, acting as potent insulin secretagogues and contributing to antioxidant defense mechanisms bioscientifica.comcambridge.orgdiabetesjournals.org. D-Alanyl-L-glutamine is a dipeptide form that offers a more stable delivery of these amino acids, resisting degradation and minimizing ammonia (B1221849) production compared to free L-glutamine in certain contexts thermofisher.com.

Protection Against Ex Vivo Inflammatory Challenge

Research has investigated the protective effects of Ala-Gln on pancreatic beta-cells when exposed to inflammatory stimuli. In experimental models, insulin-secreting BRIN-BD11 beta-cells were challenged with inflammatory mediators derived from macrophages (IMMs) that had been stimulated with lipopolysaccharide (LPS) bioscientifica.comcaymanchem.comnih.govbioscientifica.comresearchgate.net. This inflammatory challenge led to an increase in pro-inflammatory cytokines, including interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-alpha (TNF-α) bioscientifica.combioscientifica.com.

Exposure of beta-cells to these IMMs resulted in several detrimental effects, including a reduction in chronic insulin secretion, decreased levels of insulin receptor β (IR-β), and diminished levels of cytochrome c oxidase IV (COX IV) bioscientifica.comnih.govbioscientifica.com. These changes indicate a compromise in the cells' ability to respond to stimuli and maintain metabolic function. However, the addition of Ala-Gln to the culture medium partially or fully attenuated these negative impacts of the inflammatory challenge bioscientifica.comnih.govbioscientifica.com. This suggests that Ala-Gln can mitigate the inflammatory-induced dysfunction of beta-cells.

Furthermore, the absence of Ala-Gln itself significantly impacted basal insulin secretion. In non-inflammatory conditions, the lack of Ala-Gln led to a substantial decrease in chronic insulin secretion by 78% compared to cells supplemented with Ala-Gln bioscientifica.com. This highlights the role of Ala-Gln not only in protection but also in supporting the baseline functional capacity of beta-cells.

Restoration of Intracellular Glutamine and Glutathione Levels in Beta-Cells

A key mechanism by which Ala-Gln exerts its protective effects involves the restoration of intracellular amino acid levels and the maintenance of cellular redox balance, particularly concerning the glutamine-glutathione (GSH) axis bioscientifica.comcambridge.org. Glutathione is the primary endogenous antioxidant in cells, playing a critical role in neutralizing reactive oxygen species (ROS) and protecting against oxidative stress bioscientifica.comcambridge.orgmdpi.comcambridge.org.

In experimental settings, exposure of beta-cells to inflammatory mediators (IMMs) without Ala-Gln led to a significant reduction in intracellular glutathione concentration and the GSH/GSSG ratio, indicative of increased oxidative stress bioscientifica.com. Specifically, IMMs caused an approximate 40% decrease in GSH concentration and a 30% reduction in the GSH/GSSG ratio when compared to control conditions (no IMM, with Ala-Gln) bioscientifica.com. Concurrently, intracellular l-glutamine levels were also found to be depleted under certain conditions bioscientifica.com.

The addition of Ala-Gln to the beta-cells in the presence of inflammation effectively reversed this pro-oxidative state bioscientifica.com. Treatment with Ala-Gln resulted in an increase in GSH content by 31% and an increase in the GSH/GSSG ratio by approximately 34% relative to the inflamed state without Ala-Gln bioscientifica.com. This restoration of GSH levels and the GSH/GSSG ratio signifies an enhanced antioxidant capacity and a mitigation of oxidative damage. Ala-Gln also contributed to the restoration of intracellular l-glutamine and l-glutamate levels in beta-cells exposed to inflammatory mediators bioscientifica.com.

These findings suggest that Ala-Gln supports beta-cell function by ensuring adequate intracellular glutamine availability, which is essential for GSH synthesis, thereby bolstering the cells' antioxidant defense system against inflammatory insults bioscientifica.comcambridge.orgcambridge.org. The proposed mechanisms involve coordinated effects on the glutamine-GSH axis, heat shock protein (HSP) pathways, maintenance of mitochondrial metabolism, and stimulus-secretion coupling, potentially mediated through the preservation of SIRT1/HUR signaling and reduction of CHOP expression bioscientifica.comnih.govbioscientifica.com.

Table 1: Impact of Inflammatory Challenge and Ala-Gln on Glutathione Status in Beta-Cells

ConditionRelative GSH Concentration (% of Control)Relative GSH/GSSG Ratio (% of Control)
No IMM, with Ala-Gln (Control)100%100%
IMM+, without Ala-Gln~60% bioscientifica.com~70% bioscientifica.com
IMM+, with Ala-Gln~79% bioscientifica.com~94% bioscientifica.com

Note: Values for "IMM+, without Ala-Gln" represent the reduction from the control. Values for "IMM+, with Ala-Gln" represent the levels achieved after Ala-Gln treatment in the presence of inflammation, showing restoration relative to the inflamed state without Ala-Gln.

Advanced Research Methodologies and Experimental Model Systems for D Alanyl L Glutamine Studies

In Vitro Cell Culture Models

In vitro models provide a controlled environment to study the direct effects of D-Alanyl-L-glutamine on specific cell types, minimizing the systemic complexities of a whole organism.

Use of Immortalized Epithelial and Immune Cell Lines

Immortalized cell lines are a fundamental tool in the study of D-Alanyl-L-glutamine. Due to the inherent instability of free L-glutamine (B1671663) in liquid media, which can degrade into ammonia (B1221849) and become toxic to cells, the stable dipeptide D-Alanyl-L-glutamine is frequently used as a substitute in cell culture. gendepot.comthermofisher.comsartorius.comtocris.com This ensures a consistent and available supply of glutamine for cellular metabolism.

Research using the undifferentiated rat intestinal epithelial cell line, IEC-6, has been pivotal. Studies have shown that in models of 5-fluorouracil (B62378) (5-FU)-induced damage, supplementation with alanyl-glutamine enhances cell migration and proliferation, which are crucial processes for mucosal healing. nih.gov While it did not prevent apoptosis in this particular model, it significantly contributed to the recovery of the epithelial layer. nih.gov Another key model is the conditionally immortalized mouse small intestinal epithelial (MSIE) cell line. In these cells, D-Alanyl-L-glutamine has been demonstrated to promote proliferation and reduce apoptosis, particularly under conditions of serum starvation, highlighting its role in maintaining intestinal epithelial homeostasis. nih.gov

The human gastric epithelial cell line, GES-1, is another relevant model, often used to study gastric diseases and cellular responses to damage. cytion.com While specific studies focusing solely on D-Alanyl-L-glutamine in GES-1 cells are less common, the cell line's dependence on glutamine makes the dipeptide a valuable component for such research. Similarly, immortalized human mammary epithelial cells (HMEC) are utilized in breast biology research and require glutamine for growth, making the stable dipeptide form beneficial for long-term cultures. abmgood.com

Cell LineOrganismCell TypeKey Findings with D-Alanyl-L-glutamine
IEC-6 RatIntestinal EpithelialEnhanced migration and proliferation after 5-FU induced damage. nih.gov
MSIE MouseSmall Intestinal EpithelialIncreased proliferation and reduced apoptosis. nih.gov
GES-1 HumanGastric EpithelialUsed in studies of gastric diseases where stable glutamine is beneficial. cytion.com
HMEC HumanMammary EpithelialRequires glutamine for growth, stable dipeptide is advantageous. abmgood.com

Application of Primary Cell Cultures and Organoid Systems (e.g., Murine Enteroids)

Primary cell cultures and, more recently, three-dimensional (3D) organoid systems offer models that more closely mimic the in vivo environment. Murine enteroids, which are organoids derived from intestinal crypts, have emerged as a powerful tool for studying intestinal stem cell (ISC) dynamics and epithelial homeostasis. nih.govnih.govmdpi.com

Research using murine jejunal enteroids has shown that both L-glutamine and D-Alanyl-L-glutamine are required for their maximal expansion. nih.govnih.gov In the absence of glutamine, enteroids exhibit atrophy of their crypt-like domains and a decrease in epithelial proliferation. nih.govphysiology.org Replenishing the culture medium with glutamine or D-Alanyl-L-glutamine rescues this phenotype by activating mammalian target of rapamycin (B549165) (mTOR) signaling pathways, which in turn promotes ISC proliferation and crypt regeneration. nih.govnih.govmdpi.comnih.gov These findings demonstrate that glutamine deprivation can induce a state of reversible quiescence in intestinal stem cells, a process that can be reversed by the dipeptide. nih.govnih.gov

Model SystemKey FeaturesFindings with D-Alanyl-L-glutamine
Murine Enteroids 3D structure with crypt- and villus-like domains containing ISCs and differentiated cells. physiology.orgPromotes crypt expansion and regeneration. nih.govphysiology.org
Activates mTOR signaling pathways. nih.govnih.gov
Reverses atrophy caused by glutamine deprivation. nih.gov

In Vivo Animal Models

Animal models are indispensable for understanding the systemic effects of D-Alanyl-L-glutamine in the context of complex physiological and pathological processes.

Murine Models of Intestinal Inflammation (e.g., DSS-Induced Colitis)

Dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis is a widely used and robust model for studying inflammatory bowel disease (IBD). nih.govjst.go.jp In this model, oral administration of DSS to mice induces clinical and histopathological features that resemble human ulcerative colitis, including weight loss, shortening of the colon, and inflammatory cell infiltration. nih.govplos.org

Studies investigating D-Alanyl-L-glutamine in DSS-induced colitis have shown significant protective effects. Oral supplementation with the dipeptide in colitic mice has been found to attenuate disease symptoms, including reducing body weight loss and preventing the shortening of the colon. nih.gov Furthermore, treatment with D-Alanyl-L-glutamine decreased the disease activity index and histological scores of colitis. nih.gov Mechanistically, it has been suggested that the dipeptide can suppress the expression of T-helper-cell-associated cytokines and reduce inflammatory responses in the colon. plos.org These findings indicate that D-Alanyl-L-glutamine ameliorates the severity of colitis, often showing better efficacy than equivalent doses of free glutamine. nih.gov

Animal Models of Chemotherapy-Induced Enteropathy (e.g., 5-Fluorouracil)

Chemotherapeutic agents like 5-fluorouracil (5-FU) often cause significant damage to the intestinal mucosa, a condition known as mucositis. nih.govnih.gov Animal models using 5-FU are employed to study the pathogenesis of this condition and to test potential therapeutic interventions. nih.govscielo.br The administration of 5-FU to mice leads to crypt cell apoptosis, reduced villus height, and impaired intestinal barrier function. nih.gov

In a murine model of 5-FU-induced mucositis, oral treatment with D-Alanyl-L-glutamine has been shown to hasten the morphological recovery of the ileal mucosa. nih.gov The dipeptide promoted crypt hyperplasia, which is essential for repopulating the damaged epithelium. nih.gov Another study using this model in both wild-type and apolipoprotein E-deficient (APOE-/-) mice found that D-Alanyl-L-glutamine treatment significantly reduced the scores for necrotic crypts, particularly in wild-type mice, indicating its role in promoting intestinal healing after chemotherapy-induced damage. nih.gov

Animal ModelInducing AgentKey Pathological FeaturesProtective Effects of D-Alanyl-L-glutamine
DSS-Induced Colitis Dextran Sulfate Sodium (DSS)Weight loss, colon shortening, inflammation. nih.govAttenuated weight loss, preserved colon length, reduced inflammation. nih.gov
Chemotherapy-Induced Enteropathy 5-Fluorouracil (5-FU)Crypt apoptosis, villus atrophy, necrotic crypts. nih.govnih.govHastened mucosal recovery, promoted crypt hyperplasia, reduced crypt necrosis. nih.govnih.gov

Sepsis and Endotoxemia Models in Rodents

Sepsis and endotoxemia models in rodents, often induced by lipopolysaccharide (LPS) administration or procedures like cecal ligation and puncture (CLP), are used to study the systemic inflammatory response and subsequent organ damage. physiology.orgamegroups.orgscielo.br Glutamine is considered a conditionally essential amino acid during such critical illness, as its demand by immune and intestinal cells increases significantly. plos.orgmdpi.com

In a rat model of endotoxemia, the administration of glutamine was shown to dramatically reduce mortality and attenuate end-organ injury. physiology.org This protective effect was associated with an enhanced expression of heat shock proteins (HSPs), such as HSP72, which help protect cells from stress-induced damage. physiology.orgmdpi.com Studies using the dipeptide form, D-Alanyl-L-glutamine, in a rat sepsis model also demonstrated reduced damage to the intestinal mucosa, kidneys, and liver. scielo.br These findings suggest that supplementation with glutamine or its stable dipeptide can bolster cellular defense mechanisms and mitigate the damaging effects of systemic inflammation. amegroups.orgnih.gov

Models of Undernutrition and Environmental Enteropathy in Various Species

The investigation of D-alanyl-L-glutamine's efficacy in combating malnutrition and gut dysfunction relies on various animal models that replicate key aspects of these conditions in humans. These models are instrumental in elucidating the dipeptide's mechanisms of action.

Rodent models of protein-energy malnutrition are frequently established by providing diets deficient in protein. Such diets lead to significant weight loss, atrophy of the intestinal villi, and compromised gut barrier function, as evidenced by increased intestinal permeability. These models serve as a platform to assess the potential of D-alanyl-L-glutamine to preserve the integrity of the gut lining and support its repair.

Environmental enteropathy, a condition marked by chronic gut inflammation and malabsorption prevalent in areas with poor sanitation, is also modeled in animals. In piglets, for instance, the stress associated with weaning can induce intestinal dysfunction that shares characteristics with environmental enteropathy. This model is utilized to study the effects of D-alanyl-L-glutamine on maintaining gut health during periods of physiological stress.

Table 1: Animal Models of Undernutrition and Environmental Enteropathy for D-Alanyl-L-Glutamine Research

Animal Model Condition Modeled Key Pathophysiological Features Relevance to D-Alanyl-L-Glutamine Studies
Rodents (Rats, Mice) Protein-Energy Malnutrition Weight loss, villous atrophy, increased intestinal permeability. Investigating the role of D-alanyl-L-glutamine in preserving gut barrier integrity and promoting mucosal repair.
Piglets Weaning Stress-Induced Intestinal Dysfunction Diarrhea, villous atrophy, intestinal inflammation, altered gut microbiota. Assessing the efficacy of D-alanyl-L-glutamine in mitigating the negative effects of weaning stress on gut health and function.

Exercise Physiology Models (e.g., Resistance Training, Endurance Exercise in Rodents)

To understand the influence of D-alanyl-L-glutamine on physical performance and recovery, researchers employ rodent models of both resistance and endurance exercise. These controlled settings allow for detailed examination of physiological and metabolic responses to physical exertion.

Endurance exercise is typically modeled using treadmill running or swimming protocols. Key outcome measures in these studies include time to exhaustion, muscle glycogen (B147801) levels, and biomarkers of muscle damage and inflammation. A significant area of interest is the effect of D-alanyl-L-glutamine on exercise-induced intestinal permeability, a condition often termed "leaky gut" that can arise from strenuous activity.

Rodent models of resistance training, such as weighted ladder climbing or squat-like exercises, are designed to mimic the effects of weightlifting in humans. These studies focus on muscle hypertrophy, improvements in strength, and the molecular signaling pathways that govern muscle protein synthesis. The potential for D-alanyl-L-glutamine to augment these adaptive responses is a key area of investigation.

Table 2: Exercise Physiology Models for D-Alanyl-L-Glutamine Studies

Exercise Model Animal Model Key Parameters Measured Relevance to D-Alanyl-L-Glutamine Studies
Endurance Exercise (Treadmill, Swimming) Rodents (Rats, Mice) Time to exhaustion, muscle glycogen, markers of muscle damage and inflammation, intestinal permeability. Evaluating the potential of D-alanyl-L-glutamine to improve endurance performance and reduce exercise-induced gut dysfunction.
Resistance Training (Ladder Climbing, Squats) Rodents (Rats, Mice) Muscle hypertrophy, strength, muscle protein synthesis signaling pathways. Investigating the role of D-alanyl-L-glutamine in promoting muscle growth and adaptation to resistance exercise.

Specific Disease Models in Non-Human Mammals (e.g., Canine Parvoviral Enteritis, Non-Alcoholic Fatty Liver Disease in Mice)

The therapeutic applications of D-alanyl-L-glutamine are further explored in specific disease models in non-human mammals, which often share pathophysiological traits with human diseases.

Canine parvoviral enteritis is a severe gastrointestinal disease in dogs, causing symptoms and intestinal damage similar to certain human GI disorders. This makes it a valuable model for studying the impact of D-alanyl-L-glutamine on intestinal repair and recovery. Research in dogs with this condition has examined whether the dipeptide can lead to better clinical outcomes and lessen the extent of intestinal injury.

Non-alcoholic fatty liver disease (NAFLD) is a common human liver condition, and its pathogenesis is frequently studied in mouse models, often induced by a high-fat diet. In this context, the potential of D-alanyl-L-glutamine to modulate liver inflammation, oxidative stress, and lipid metabolism is an active area of research.

Table 3: Specific Disease Models for D-Alanyl-L-Glutamine Research

Disease Model Animal Model Key Pathophysiological Features Relevance to D-Alanyl-L-Glutamine Studies
Canine Parvoviral Enteritis Dogs Severe vomiting, diarrhea, intestinal villous atrophy, immune suppression. Assessing the efficacy of D-alanyl-L-glutamine in promoting intestinal healing and improving clinical outcomes in a model of severe enteritis.
Non-Alcoholic Fatty Liver Disease (NAFLD) Mice (on a high-fat diet) Hepatic steatosis, inflammation, oxidative stress, insulin (B600854) resistance. Investigating the potential of D-alanyl-L-glutamine to ameliorate liver damage and metabolic dysfunction associated with NAFLD.

Molecular and Biochemical Analytical Techniques

A suite of advanced molecular and biochemical techniques is employed to dissect the mechanisms through which D-alanyl-L-glutamine exerts its effects at the cellular and molecular levels.

Gene Expression Analysis (e.g., qRT-PCR, RNA Sequencing)

Understanding how D-alanyl-L-glutamine modulates cellular processes begins with the analysis of gene expression. Quantitative real-time polymerase chain reaction (qRT-PCR) is a targeted method used to quantify the expression of specific genes. For example, it can be used to measure the expression of genes encoding tight junction proteins like claudins and occludin, which are critical for intestinal barrier function.

For a broader, more exploratory view, RNA sequencing (RNA-Seq) is employed. This high-throughput technique provides a comprehensive profile of all RNA transcripts in a sample, offering a global perspective on the cellular response to D-alanyl-L-glutamine. RNA-Seq can uncover novel biological pathways and molecular targets affected by the dipeptide.

Protein Expression and Post-Translational Modification Analysis (e.g., Western Blotting, Immunoprecipitation)

To complement gene expression data, it is essential to analyze protein expression and modifications. Western blotting is a standard technique for detecting and quantifying specific proteins. It can be used, for example, to measure the levels of heat shock proteins or key signaling proteins in response to D-alanyl-L-glutamine, shedding light on its cytoprotective and signaling functions.

Immunoprecipitation allows for the isolation of a specific protein from a complex mixture. This technique, often followed by Western blotting or mass spectrometry, can identify proteins that interact with the target protein and analyze post-translational modifications like phosphorylation. These analyses help to map the specific molecular interactions and signaling pathways influenced by D-alanyl-L-glutamine.

Metabolomics and Metabolic Flux Analysis

Metabolomics involves the large-scale study of small molecules, or metabolites, providing a snapshot of the metabolic state of a biological system. Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to identify and quantify numerous metabolites, revealing how D-alanyl-L-glutamine impacts metabolic pathways.

Metabolic flux analysis extends this by measuring the rates of metabolic reactions. Through the use of stable isotope tracers, researchers can track the movement of atoms through metabolic networks. This provides detailed insights into how D-alanyl-L-glutamine is metabolized and how it influences central metabolic pathways.

Table 4: Molecular and Biochemical Analytical Techniques in D-Alanyl-L-Glutamine Research

Analytical Technique Description Application in D-Alanyl-L-Glutamine Research
Gene Expression Analysis
qRT-PCR Measures the expression of specific genes. To quantify the effect of D-alanyl-L-glutamine on genes related to gut barrier function, inflammation, and cell stress responses.
RNA Sequencing (RNA-Seq) Provides a global, untargeted analysis of all RNA transcripts. To identify novel molecular pathways and gene networks regulated by D-alanyl-L-glutamine.
Protein Analysis
Western Blotting Detects and quantifies specific proteins. To measure changes in the levels of key signaling proteins, structural proteins, and stress-response proteins following D-alanyl-L-glutamine treatment.
Immunoprecipitation Isolates a specific protein and its binding partners. To study protein-protein interactions and post-translational modifications influenced by D-alanyl-L-glutamine.
Metabolic Analysis
Metabolomics Comprehensive analysis of all metabolites in a sample. To obtain a global view of the metabolic changes induced by D-alanyl-L-glutamine.
Metabolic Flux Analysis Measures the rates of metabolic reactions. To track the metabolic fate of D-alanyl-L-glutamine and its impact on cellular metabolic pathways.

Flow Cytometry for Cellular Processes (e.g., Cell Proliferation, Apoptosis)

Flow cytometry is a powerful laser-based technology used to analyze the physical and chemical characteristics of cells or particles. In the context of alanyl-glutamine research, it is frequently employed to quantify cellular responses such as proliferation and apoptosis (programmed cell death). For apoptosis detection, the method often utilizes Annexin V, a protein that binds to phosphatidylserine (B164497) on the surface of apoptotic cells, in conjunction with a fluorescent dye like propidium (B1200493) iodide (PI) to identify necrotic and late-stage apoptotic cells. nih.gov Cell proliferation can be assessed by analyzing the distribution of cells throughout the different phases of the cell cycle. mdpi.comresearchgate.net

Research using intestinal epithelial cell lines (IEC-6) has investigated the effects of alanyl-glutamine on apoptosis and proliferation, particularly in models of cellular injury induced by chemotherapy agents or antiretroviral drugs.

In a study examining the impact of the chemotherapy drug 5-fluorouracil (5-FU), treatment with 5-FU significantly increased apoptosis in IEC-6 cells, with the apoptotic rate peaking at 35.6% after 12 hours. nih.gov When these cells were supplemented with 10 mM of L-alanyl-L-glutamine, there was no significant prevention of this 5-FU-induced apoptosis or necrosis. nih.gov However, the study did find that L-alanyl-L-glutamine supplementation enhanced cell proliferation and migration compared to controls treated with 5-FU alone. nih.gov

Similarly, another study investigated the effects of the HIV protease inhibitor nelfinavir (B1663628) (NFV) on IEC-6 cells. nih.gov Treatment with 70 μg/mL of nelfinavir for 24 hours led to a significant increase in both apoptosis (from 2.51% to 25.9%) and necrosis (from 4.61% to 24.42%). nih.gov Supplementation with alanyl-glutamine did not decrease this nelfinavir-induced cell death. nih.gov Despite this, alanyl-glutamine was shown to significantly improve cell proliferation in the presence of nelfinavir. nih.gov

Interactive Data Table: Effect of Alanyl-Glutamine on Apoptosis in IEC-6 Cells Measured by Flow Cytometry

Condition Cell Line Inducing Agent Outcome Reference
ControlIEC-6NoneBaseline apoptosis rate of 2.9% at 12h. nih.gov nih.gov
5-Fluorouracil (5-FU)IEC-65-FUApoptosis increased to 35.6% at 12h. nih.gov nih.gov
5-FU + L-alanyl-L-glutamine (10 mM)IEC-65-FUNo significant reduction in apoptosis (30.08% at 12h). nih.gov nih.gov
ControlIEC-6NoneBaseline apoptosis rate of 2.51% at 24h. nih.gov nih.gov
Nelfinavir (NFV)IEC-6NFVApoptosis increased to 25.9% at 24h. nih.gov nih.gov
NFV + Alanyl-GlutamineIEC-6NFVDid not decrease NFV-induced cell death. nih.gov nih.gov

Advanced Microscopy for Morphological and Structural Assessment

Advanced microscopy techniques are indispensable for visualizing the effects of alanyl-glutamine on the morphology and structural integrity of cells and tissues at a high resolution. These methods include electron microscopy (scanning and transmission) for detailed surface and ultrastructural analysis, and various forms of light microscopy, such as confocal and super-resolution microscopy, for localizing specific proteins and observing their organization. frontiersin.orgmdpi.com

Studies have utilized these methodologies to reveal the protective effects of alanyl-glutamine across different biological systems:

Corneal Endothelium: In a mouse model, intracameral irrigation can cause significant damage to the corneal endothelium. frontiersin.org Scanning electron microscopy (SEM) revealed that irrigation with a standard Ringer's solution caused extensive rupture and swelling of endothelial cells. frontiersin.org However, when the irrigation solution was supplemented with L-alanyl-L-glutamine, the normal hexagonal appearance and flat, continuous layer of the endothelium were preserved, demonstrating a protective effect on cellular morphology and junctional integrity. frontiersin.org

Endothelial Barrier Function: The integrity of the endothelial barrier is crucial for regulating transport between the blood and tissues. In cultured human umbilical vein endothelial cells (HUVEC) exposed to a conventional peritoneal dialysis fluid, which is known to be toxic, the abundance of tight junction proteins zonula occludens-1 (ZO-1) and claudin-5 was diminished. mdpi.com Confocal microscopy showed that supplementation with alanyl-glutamine preserved the levels of these critical junctional proteins. mdpi.com Furthermore, using single-molecule localization microscopy, a super-resolution technique, researchers observed that alanyl-glutamine restored the molecular clustering of ZO-1 within the cell membrane, a structural feature correlated with improved barrier function. mdpi.comnih.gov

Intestinal Tissue and Liver Histopathology: In murine models, alanyl-glutamine has been shown to support intestinal and liver health. Light microscopy of jejunal tissue from undernourished mice showed that L-alanyl-L-glutamine protects against the depletion of intestinal crypts. nih.gov In studies of non-alcoholic fatty liver disease (NAFLD) induced by a high-fat diet, histological analysis with hematoxylin-eosin (H&E) staining showed that alanyl-glutamine administration ameliorated liver injury. mdpi.com This was supported by immunohistochemistry, which revealed a reduction in the accumulation of F4/80-positive macrophages in the liver, indicating decreased inflammation. mdpi.comnih.gov

Interactive Data Table: Summary of Advanced Microscopy Findings for Alanyl-Glutamine

Technique Model System Key Findings Reference
Scanning Electron Microscopy (SEM)Mouse Corneal EndotheliumAla-Gln preserved the normal hexagonal morphology and cell junction integrity after irrigation-induced injury. frontiersin.org frontiersin.org
Confocal & Super-Resolution MicroscopyHuman Endothelial Cells (HUVEC)Ala-Gln restored the abundance and proper molecular clustering of tight junction proteins (ZO-1, Claudin-5) disrupted by toxic dialysis fluid. mdpi.comnih.gov mdpi.comnih.gov
Light Microscopy & HistologyMurine Intestinal EnteroidsAla-Gln supplementation supported the expansion and prevented the atrophy of intestinal crypt-like domains in culture. nih.gov nih.gov
Immunohistochemistry (IHC) & H&E StainingMouse Liver (NAFLD model)Ala-Gln treatment improved liver histopathology, reduced lipid accumulation, and decreased macrophage infiltration. mdpi.comnih.gov mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for L-Alanyl-L-glutamine, and how do they differ in scalability and purity?

  • Chemical Synthesis : Traditional methods involve condensation of L-glutamine with 2-D chloropropionyl chloride, followed by ammoniation. This yields high-purity Ala-Gln but may require purification steps to remove byproducts .
  • Fermentative Production : Engineered E. coli strains expressing L-amino acid α-ligase (Lal) can synthesize Ala-Gln extracellularly. This method avoids racemization (no D-amino acid contamination) and achieves >100 mM yields in fed-batch cultures, making it scalable for industrial applications .
  • Considerations : Chemical synthesis is suitable for small-scale lab use, while microbial production offers cost-effective large-scale manufacturing.

Q. How do solubility and stability of L-Alanyl-L-glutamine compare to free L-glutamine in aqueous solutions?

  • Stability : Ala-Gln is more stable than free glutamine in solution, particularly under heat sterilization (e.g., autoclaving). Free glutamine degrades into ammonia, which is cytotoxic, whereas Ala-Gln releases minimal ammonia, making it ideal for cell culture media .
  • Solubility : Thermodynamic modeling (NRTL equation) shows Ala-Gln solubility decreases with higher ethanol content in water-ethanol mixtures. Molecular dynamics simulations reveal stronger solute-solvent interactions in pure water, explaining its high aqueous solubility (≥50 g/L at 25°C) .

Q. What analytical methods are recommended for quantifying L-Alanyl-L-glutamine in biological samples?

  • HPLC : Reverse-phase HPLC with UV detection (210 nm) is standard for purity assessment and quantification in pharmaceutical formulations .
  • Enzymatic Assays : Glutaminase (EC 3.5.1.2) hydrolyzes Ala-Gln to release ammonia, which can be measured colorimetrically for clinical or metabolic studies .
  • Mass Spectrometry : LC-MS/MS provides high sensitivity for trace analysis in plasma or tissue samples, critical for pharmacokinetic studies .

Advanced Research Questions

Q. What experimental design considerations are critical for clinical trials evaluating L-Alanyl-L-glutamine in critically ill patients?

  • Randomization & Blinding : Double-blind, randomized controlled trials (RCTs) are essential to minimize bias. For example, studies comparing Ala-Gln-supplemented TPN with isonitrogenous/isocaloric controls .
  • Dosage : Effective doses range from 0.3–0.5 g/kg/day. Higher doses (0.5 g/kg) correlate with reduced infection rates and improved nitrogen balance .
  • Outcome Measures : Primary endpoints include infectious complications (CDC criteria), insulin sensitivity (euglycemic clamp), and mortality. Secondary endpoints: lymphocyte counts, plasma glutamine levels, and hospital stay duration .

Q. How does L-Alanyl-L-glutamine supplementation modulate immune function in trauma or surgical patients?

  • Lymphocyte Recovery : Ala-Gln enhances post-surgical lymphocyte counts (e.g., from 1.52 to 2.41 cells/nL), critical for immune defense .
  • Leukotriene Synthesis : It increases cysteinyl-leukotriene production in neutrophils, enhancing antimicrobial and anti-inflammatory responses .
  • Mechanism : By replenishing glutamine stores, Ala-Gln supports ATP-dependent immune cell proliferation and redox balance .

Q. What explains contradictory findings in studies on L-Alanyl-L-glutamine’s efficacy in critical care?

  • Heterogeneity : Patient populations (trauma vs. sepsis), baseline glutamine levels, and comorbidities affect outcomes. Studies excluding glutamine-deficient patients show muted effects .
  • Endpoint Variability : Trials using infection rates as endpoints report consistent benefits, while those focusing on mortality often lack statistical power due to small cohorts .
  • Methodological Flaws : Short follow-up periods (<6 months) and unstable clinical conditions (e.g., fluctuating glucose levels) obscure long-term benefits .

Q. How does L-Alanyl-L-glutamine improve glucose metabolism in intensive care patients?

  • Insulin Sensitivity : In trauma patients, Ala-Gln supplementation increases glucose disposal rates (2.4 vs. 1.9 mg/kg/min in controls) and reduces insulin requirements by 54% .
  • Mechanism : Glutamine enhances skeletal muscle glucose uptake via AMPK activation and preserves β-cell function under oxidative stress .
  • Clinical Impact : Lower incidence of hyperglycemia (20 vs. 30 patients) and reduced insulin doses (4.3 vs. 4.7 IU/hr) are observed in RCTs .

Methodological Resources

  • Solubility Modeling : Use the NRTL equation for solvent optimization .
  • Cell Culture : Replace free glutamine with 2–4 mM Ala-Gln to minimize ammonia toxicity .
  • Quality Control : Adhere to USP standards for pharmaceutical-grade Ala-Gln (CAS 39537-23-0) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
d-Ala-Gln
Reactant of Route 2
Reactant of Route 2
d-Ala-Gln

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.